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Compound of Interest

Compound Name: 1-Phenylpiperidine

Cat. No.: B1584701 Get Quote

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data of 1-phenylpiperidine, providing researchers, scientists, and drug

development professionals with a comprehensive reference for the characterization of this

significant chemical entity.

Introduction
1-Phenylpiperidine is a heterocyclic compound of interest in medicinal chemistry and organic

synthesis. Its structural elucidation and characterization are fundamental for its application in

research and development. This guide provides a detailed overview of its spectroscopic data,

including ¹H NMR, ¹³C NMR, IR, and MS, complete with experimental protocols and visual

representations of key analytical workflows and fragmentation pathways.

Spectroscopic Data
The spectroscopic data for 1-phenylpiperidine has been compiled and organized into the

following tables for clear and concise reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 1-Phenylpiperidine
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.25 - 7.35 m - Ar-H (meta, para)

6.90 - 7.00 m - Ar-H (ortho)

3.15 - 3.25 t 5.6 N-CH₂ (equatorial)

1.70 - 1.80 m - CH₂ (axial)

1.55 - 1.65 m - CH₂ (equatorial)

Solvent: CDCl₃. Frequency: 400 MHz.[1][2][3]

Table 2: ¹³C NMR Spectroscopic Data for 1-Phenylpiperidine

Chemical Shift (δ) ppm Assignment

151.0 C (ipso)

129.1 CH (para)

120.0 CH (ortho)

116.6 CH (meta)

50.8 N-CH₂

25.9 CH₂

24.3 CH₂

Solvent: CDCl₃. Frequency: 100 MHz.[4][5]

Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for 1-Phenylpiperidine (ATR)
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Wavenumber (cm⁻¹) Intensity Assignment

3060 - 3020 Medium C-H stretch (aromatic)

2935 - 2810 Strong C-H stretch (aliphatic)

1598 Strong C=C stretch (aromatic ring)

1495 Strong C=C stretch (aromatic ring)

1350 Medium C-N stretch (aromatic amine)

750, 690 Strong
C-H out-of-plane bend

(monosubstituted benzene)

[6][7][8][9]

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 1-Phenylpiperidine (Electron Ionization - EI)

m/z Relative Intensity Assignment

161 100% [M]⁺ (Molecular Ion)

160 95% [M-H]⁺

105 40% [C₇H₇N]⁺

77 30% [C₆H₅]⁺

[10][11][12][13]

Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented.

Actual experimental parameters may vary based on the specific instrumentation and sample

conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A solution of 1-phenylpiperidine (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is prepared in

a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.[14] The spectrum is

acquired on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, a standard pulse

sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For

¹³C NMR, a proton-decoupled pulse sequence is typically employed with a sufficient relaxation

delay to ensure accurate integration, if required.[15] Chemical shifts are referenced to the

residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Attenuated Total Reflectance-Infrared (ATR-IR)
Spectroscopy
A small drop of neat 1-phenylpiperidine is placed directly onto the diamond or germanium

crystal of the ATR accessory of an FTIR spectrometer.[16][17][18][19][20] A background

spectrum of the clean, empty crystal is recorded first. The sample spectrum is then collected,

typically over a range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-

noise ratio. The resulting spectrum is of the neat liquid without any sample preparation.[16][17]

[18][19][20]

Electron Ionization Mass Spectrometry (EI-MS)
A dilute solution of 1-phenylpiperidine in a volatile organic solvent (e.g., methanol or

dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph

(GC-MS) for separation and purification. The sample is vaporized and then bombarded with a

high-energy electron beam (typically 70 eV).[21][22][23] This causes ionization and

fragmentation of the molecule. The resulting positively charged ions are accelerated and

separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[24][25]

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-phenylpiperidine.
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Caption: A flowchart illustrating the process of spectroscopic analysis.

Mass Spectrometry Fragmentation of 1-Phenylpiperidine
The following diagram illustrates the primary fragmentation pathway of 1-phenylpiperidine
under electron ionization.
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EI-MS Fragmentation of 1-Phenylpiperidine
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Caption: Fragmentation of 1-phenylpiperidine in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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